Retinamide, N-ethyl-, 13-cis- is a synthetic derivative of retinoic acid, specifically a form of vitamin A. This compound is classified under retinamides, which are known for their biological activity and potential therapeutic applications. The 13-cis isomer of N-ethyl retinamide has been studied for its effects on cellular processes, particularly in cancer research, due to its ability to modulate gene expression and influence cell differentiation.
Retinamide, N-ethyl-, 13-cis- is derived from 13-cis-retinoic acid through various synthetic pathways. It falls under the classification of retinoids, which are compounds related to vitamin A and play crucial roles in biological functions such as vision, immune response, and cellular growth. Retinamides are often explored for their pharmacological properties in treating skin conditions and cancers .
The synthesis of N-ethyl retinamide, 13-cis- can be achieved through several methods:
The synthesis typically involves the activation of the carboxylic acid group of retinoic acid followed by nucleophilic substitution with ethyl amine. This reaction pathway allows for the formation of the N-ethyl amide derivative while maintaining the desired stereochemistry.
The molecular structure of N-ethyl retinamide, 13-cis- features a complex arrangement characteristic of retinoids:
The compound's structural formula can be represented as follows:
N-ethyl retinamide participates in several chemical reactions that are crucial for its biological activity:
The stability of N-ethyl retinamide in physiological conditions allows it to exert prolonged effects in biological systems, making it a subject of interest in pharmacological studies.
The mechanism by which N-ethyl retinamide exerts its effects involves several key processes:
In studies assessing its efficacy, N-ethyl retinamide has shown dose-dependent inhibition of ornithine decarboxylase activity, a marker associated with cell growth and tumor promotion .
N-ethyl retinamide, 13-cis- has several notable applications:
The core structure of retinamide derivatives centers on modifications to the retinoyl backbone, specifically targeting the carboxylic acid terminus and polyene chain geometry. N-Ethyl retinamide (CAS 20638-84-0) is characterized by the replacement of the traditional carboxyl group with an ethyl-substituted amide moiety (–CONHC₂H₅), altering electronic distribution and hydrogen-bonding capacity [4] [7]. This modification enhances lipophilicity (LogP = 5.7) compared to all-trans retinoic acid (LogP ~5.0), directly influencing cellular uptake and subcellular localization [4].
The 13-cis isomerization introduces a stereochemical twist at the C13=C14 bond, disrupting linear conjugation. X-ray crystallography confirms this configuration imposes a ~30° bend in the polyene chain, reducing crystallinity and enhancing membrane permeability versus all-trans counterparts [1] [3]. Synthetic routes typically involve Wittig olefination or Horner-Wadsworth-Emmons reactions, with the ethylamide group introduced via carbodiimide-mediated coupling of all-trans or 13-cis retinoic acid with ethylamine [4] [7].
Table 1: Physicochemical Properties of Retinamide Derivatives
Compound | Molecular Formula | Configuration | LogP | Water Solubility |
---|---|---|---|---|
N-Ethyl retinamide | C₂₂H₃₃NO | 13-cis | 5.70 | Low |
all-trans Retinoic acid | C₂₀H₂₈O₂ | all-trans | ~5.0 | Low |
4-HPR (Fenretinide) | C₂₆H₃₃NO₂ | all-trans | 6.20 | Very low |
The anticancer potency of N-ethyl-13-cis-retinamide derivatives is critically influenced by three structural elements: (1) amide substituent bulk, (2) polyene chain geometry, and (3) hydrophobic envelope compatibility. Introducing ethyl rather than larger alkyl groups (propyl, butyl) optimizes steric fit within the retinoic acid receptor (RAR) ligand-binding domain. Transcriptional assays demonstrate 13-cis-N-ethyl retinamide activates RARγ (EC₅₀ = 0.28 µM) and RARβ (EC₅₀ = 1.45 µM) but not RARα or RXR subtypes, indicating receptor subtype selectivity linked to its tumor-selective cytotoxicity [5] [8].
Cytotoxicity profiling across ovarian cancer models (OVCAR-3, SKOV-3) reveals 13-cis-N-ethyl retinamide derivatives (e.g., compound 3 from [2]) exhibit IC₅₀ values of 0.25–0.75 µM, surpassing 4-HPR (0.65–4.05 µM) and natural retinoids (2.80–7.75 µM). This enhancement correlates with the compound's dual mechanisms: RAR-dependent gene regulation and RAR-independent c-Jun suppression, disrupting AP-1 transcriptional activity implicated in tumor invasion [2] [5]. Apoptosis induction (measured via DNA fragmentation and DAPI staining) is 3-fold greater than 4-HPR in PA-1 ovarian carcinoma cells at equimolar concentrations [2].
Table 2: Antiproliferative Activity (IC₅₀, µM) of Retinoids in Ovarian Cancer Models
Retinoid | OVCAR-3 | PA-1 | 2774 | SKOV-3 |
---|---|---|---|---|
all-trans Retinoic acid | 7.75 | 5.20 | 4.80 | 3.75 |
9-cis Retinoic acid | 5.50 | 4.10 | 3.90 | 2.80 |
4-HPR (Fenretinide) | 4.05 | 1.80 | 1.20 | 0.65 |
13-cis-N-Ethyl derivative | 0.75 | 0.45 | 0.30 | 0.25 |
Data adapted from proliferation assays in [2]
The N-ethyl group confers critical advantages in protein binding and metabolic resistance. Crystallographic analysis of the bovine retinol-binding protein (RBP) complex reveals the ethyl moiety occupies the same hydrophobic pocket as retinol’s hydroxyl group, with minimal root-mean-square deviation (RMSD = 0.15 Å) from native holo-RBP [3]. However, this substitution abolishes hydrogen bonding to transthyretin (TTR), reducing RBP-TTR complex stability by >90%. While this decreases serum half-life, it facilitates cellular uptake by freeing RBP-bound retinamide for receptor-mediated endocytosis [3].
Metabolically, the ethyl group shields the amide bond from hydrolytic enzymes. In human liver microsome assays, 13-cis-N-ethyl retinamide exhibits 3-fold slower degradation than non-alkylated retinamides. The ethyl substituent sterically hinders cytochrome P450 (CYP2C8/CYP3A4)-mediated oxidation at C4 of the cyclohexenyl ring – the primary metabolic pathway for retinoic acids [6] [8]. Phase I studies confirm minimal generation of electrophilic metabolites (e.g., epoxides or quinones), reducing glutathione (GSH) depletion to <15% versus controls, indicating low bioactivation-related toxicity risk [6].
Key Structural Advantages of Ethyl Substituent:
CAS No.: 13052-73-8
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6